![molecular formula C11H14ClNO B3033684 2-(Chloromethyl)-4-phenylmorpholine CAS No. 112913-98-1](/img/structure/B3033684.png)
2-(Chloromethyl)-4-phenylmorpholine
Overview
Description
The compound “2-(Chloromethyl)-4-phenylmorpholine” is a type of organic compound. It likely contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The “2-(Chloromethyl)” part suggests that there is a chloromethyl group (-CH2Cl) attached to the second carbon of the morpholine ring . The “4-phenyl” part indicates that there is a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the fourth carbon of the morpholine ring .
Molecular Structure Analysis
Based on its name, “2-(Chloromethyl)-4-phenylmorpholine” would have a morpholine ring with a chloromethyl group attached to one carbon and a phenyl group attached to another . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, one can only make educated guesses based on similar compounds .Scientific Research Applications
Synthesis of Hyper Cross-linked Polymers (HCPs)
“2-(Chloromethyl)-4-phenylmorpholine” can be used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years. They are synthesized by Friedel Craft reactions and have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Water Treatment
HCPs, synthesized using “2-(Chloromethyl)-4-phenylmorpholine”, have applications in water treatment . Their high surface area and excellent porosity make them efficient for adsorption processes in water treatment.
Gas Storage
The high surface area and excellent porosity of HCPs also make them suitable for gas storage applications .
Super-capacitors
HCPs can be used in the manufacturing of super-capacitors . Their high surface area and excellent porosity contribute to the high energy storage capacity of super-capacitors.
Drug Delivery
HCPs have potential applications in drug delivery . Their porous structure allows for the encapsulation and controlled release of drugs.
Chromatographic Separations
HCPs can be used in chromatographic separations . Their high surface area and excellent porosity make them efficient for separation processes.
Synthesis of Anticancer Agents
“2-(Chloromethyl)-4-phenylmorpholine” can be used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials has been described .
Preparation of Biologically Active Compounds
“2-(Chloromethyl)-4-phenylmorpholine” is a valuable intermediate in the preparations of a wide range of biologically active compounds . These compounds can be converted into 2-hydroxymethyl-4 (3 H )-quinazolinones, 2-formyl-4 (3 H )-quinazolinones, etc .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-phenylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKGENFOLCBVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283108 | |
Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112913-98-1 | |
Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112913-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 2-(chloromethyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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